molecular formula C7H7ClN2O2 B3054455 3-Chloro-N-methyl-2-nitroaniline CAS No. 60498-57-9

3-Chloro-N-methyl-2-nitroaniline

Cat. No. B3054455
CAS RN: 60498-57-9
M. Wt: 186.59 g/mol
InChI Key: ZMBXPFROSLWNDZ-UHFFFAOYSA-N
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Description

3-Chloro-N-methyl-2-nitroaniline, also known as 3-chloro-N-methylaniline, is a secondary amine . It has a molecular formula of C7H8ClN and a molecular weight of 186.6 .


Synthesis Analysis

The synthesis of 3-Chloro-N-methyl-2-nitroaniline can involve several steps. One method involves the use of an aromatic nitro compound, ethanol, and a Fe3O4 composite . The nitro compound is heated to reflux with stirring, followed by dropwise addition of hydrazine hydrate . Another method involves a multistep synthesis that includes nitration, conversion from the nitro group to an amine, and bromination .


Molecular Structure Analysis

The molecular structure of 3-Chloro-N-methyl-2-nitroaniline can be represented by the InChI code: 1S/C7H7ClN2O2/c1-9-6-4-2-3-5(8)7(6)10(11)12/h2-4,9H,1H3 . This indicates that the molecule contains seven carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms .


Chemical Reactions Analysis

3-Chloro-N-methyl-2-nitroaniline can undergo various chemical reactions. For instance, it can undergo C3 borylation in the presence of an iridium catalyst . Nitro compounds like 3-Chloro-N-methyl-2-nitroaniline can also form “charge-transfer” complexes with aromatic hydrocarbons .

Scientific Research Applications

Chemical Synthesis

“3-Chloro-N-methyl-2-nitroaniline” is used in chemical synthesis . It’s a compound with a molecular weight of 186.6 . It’s often used as a reagent or intermediate in the synthesis of other chemical compounds .

Dye Manufacturing

Nitroanilines, including “3-Chloro-N-methyl-2-nitroaniline”, are commonly used in the production of dyes . The nitro group (-NO2) and the amine group (-NH2) on the aniline ring can react with other substances to form a wide variety of complex structures, many of which are colored.

Antioxidant Production

Nitroanilines can also be used to produce antioxidants . These are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Gas Gum Inhibitor

Another application of nitroanilines is in the production of gas gum inhibitors . These are additives used in fuels to prevent the formation of gum and other deposits that can impair engine performance.

Corrosion Inhibitor

Nitroanilines can also be used to make corrosion inhibitors . These are chemicals that, when added to a liquid or gas, decrease the corrosion rate of a material, typically a metal or an alloy.

Research in Ionic Liquids

“N-Methyl-2-nitroaniline”, a compound similar to “3-Chloro-N-methyl-2-nitroaniline”, has been used in the determination of the polarities of ionic liquids using the Kamlet-Taft empirical polarity scales . This suggests that “3-Chloro-N-methyl-2-nitroaniline” could potentially be used in similar research applications.

Characterization of Stationary Phases in Chromatography

“N-Methyl-2-nitroaniline” has also been employed in characterization of the octadecyl-derivatized silica stationary phase and the corresponding mobile phases used in reversed-phase liquid chromatography . This indicates that “3-Chloro-N-methyl-2-nitroaniline” might also be useful in chromatographic research.

Synthesis of Anilines

Anilines are a class of compounds that include “3-Chloro-N-methyl-2-nitroaniline”. They are used in a wide range of chemical reactions, including uncatalyzed reactions, palladium-catalyzed methods, and reactions involving nucleophilic substitution . Therefore, “3-Chloro-N-methyl-2-nitroaniline” could be used in research related to these types of reactions.

Safety and Hazards

3-Chloro-N-methyl-2-nitroaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . Safety precautions include wearing protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

Future research on 3-Chloro-N-methyl-2-nitroaniline could explore its potential applications in the synthesis of other compounds. For instance, it could be used in the preparation of benzimidazoles . Additionally, further studies could investigate its reactivity under different conditions and with different reagents .

Relevant Papers Relevant papers on 3-Chloro-N-methyl-2-nitroaniline can be found on the Sigma-Aldrich website . These papers provide additional information on its properties, synthesis, and potential applications .

properties

IUPAC Name

3-chloro-N-methyl-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-9-6-4-2-3-5(8)7(6)10(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBXPFROSLWNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40507109
Record name 3-Chloro-N-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60498-57-9
Record name 3-Chloro-N-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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